Potassium lauryl sulfate

CAS No.: 4706-78-9

Cat. No.: VC1936718

Molecular Formula: C12H25KO4S

Molecular Weight: 304.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4706-78-9 |

|---|---|

| Molecular Formula | C12H25KO4S |

| Molecular Weight | 304.49 g/mol |

| IUPAC Name | potassium;dodecyl sulfate |

| Standard InChI | InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |

| Standard InChI Key | ONQDVAFWWYYXHM-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

| Canonical SMILES | CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Introduction

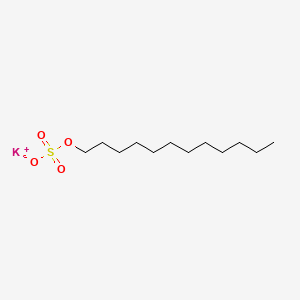

Chemical Identity and Structure

Potassium lauryl sulfate, also known as potassium dodecyl sulfate, is an alkyl sulfate with the chemical formula C12H25KO4S and a molecular weight of 304.49 g/mol . Its CAS registry number is 4706-78-9, and it is classified under EINECS number 225-190-4 . Structurally, it consists of a 12-carbon hydrocarbon chain (lauryl group) attached to a sulfate group, with potassium as the counterion.

The compound is the potassium salt of lauryl sulfate, which is a conjugate acid of dodecyl sulfate and a conjugate base of dodecyl hydrogen sulfate . Its systematic IUPAC name is potassium;dodecyl sulfate, and its canonical SMILES notation is CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] .

Structural Components

Potassium lauryl sulfate possesses an amphiphilic molecular structure, containing both:

-

Hydrophilic component: The sulfate head group (OSO3-)

-

Hydrophobic component: The long-chain alkyl group (C12H25-)

-

Counterion: Potassium (K+)

This dual nature is fundamental to its function as a surfactant, allowing it to interact with both water and oil phases simultaneously.

Physical and Chemical Properties

Potassium lauryl sulfate appears as a white to yellowish powder, flake, or needle crystal. It can also exist in liquid form and has a slight characteristic odor .

Key Physical Properties

Chemical Stability

Synthesis and Production Methods

Laboratory Synthesis

Potassium lauryl sulfate is typically synthesized through a two-step process:

-

Sulfation: Lauryl alcohol (dodecanol) reacts with sulfur trioxide to form lauryl sulfate

-

C12H25OH + SO3 → C12H25OSO3H

-

-

Neutralization: The lauryl sulfate is then neutralized with potassium hydroxide

-

C12H25OSO3H + KOH → C12H25OSO3K + H2O

-

Industrial Production

In industrial settings, production involves continuous processes where:

-

Lauryl alcohol is sulfated using sulfur trioxide gas in a falling film reactor

-

The resulting lauryl sulfate is neutralized with potassium hydroxide solution in a continuous stirred-tank reactor

-

The product is purified and dried to obtain the final compound

Mechanism of Action

Potassium lauryl sulfate exerts its effects primarily through its surfactant properties. As an amphiphilic molecule, it possesses both hydrophilic and hydrophobic components.

Surface Activity

When added to water, potassium lauryl sulfate molecules orient themselves at the interface between water and air or water and oil:

-

The hydrophilic sulfate head group faces the water phase

-

The hydrophobic hydrocarbon tail extends away from the water

-

This alignment reduces surface tension at interfaces

Micelle Formation

Above its critical micelle concentration (CMC), potassium lauryl sulfate molecules aggregate to form micelles:

-

The hydrophobic tails cluster together in the interior

-

The hydrophilic head groups form the exterior surface facing the aqueous environment

-

These micelles can trap and emulsify oils and dirt, enabling them to be washed away

Biological Membrane Interactions

Potassium lauryl sulfate can interact with biological membranes:

-

It can disrupt the lipid bilayer structure of cell membranes

-

This disruption can lead to cell lysis, a property utilized in laboratory settings

-

This membrane-disrupting capacity also explains some of its irritant properties

Applications and Uses

Scientific Research Applications

In scientific research, potassium lauryl sulfate serves multiple purposes:

-

Cell Lysis: It is used to lyse (break open) cell membranes, allowing researchers to extract cellular components for further study. Due to its harsh nature, it is often combined with gentler methods or selected for specific cell types.

-

Protein Research: The compound is employed in protein purification protocols, particularly for integral membrane proteins. It helps solubilize these proteins, making them easier to isolate and study.

-

Analytical Chemistry: It is used with azo reagents in a 1% aqueous solution for photometric detection and analysis of metals .

Industrial and Consumer Applications

Potassium lauryl sulfate finds widespread use in various industries:

-

Personal Care Products: Used in formulations for:

-

Cleaning Products: Utilized for its excellent:

Thermodynamic Properties

Research on the thermodynamic properties of potassium lauryl sulfate (KDS) has revealed interesting behavioral patterns in aqueous solutions:

Conductivity Behavior

Studies examining specific conductivity versus temperature for aqueous solutions of potassium lauryl sulfate reveal:

-

Pre-micellar behavior: The specific conductivity increases in a straight line with increasing temperature for concentrations below the critical micelle concentration (CMC)

-

Post-micellar behavior: At concentrations above the CMC, the rate of increase in specific conductivity with temperature becomes non-linear, which is attributed to an increase in the degree of micelle ionization

Micellization Factors

Several factors influence the micellization behavior of potassium lauryl sulfate:

-

The degree of micelle ionization increases with increasing chain length

-

The degree of micelle ionization decreases with increasing surfactant concentration

Comparison with Similar Compounds

Potassium lauryl sulfate shares structural similarities with other alkyl sulfate surfactants, but possesses unique characteristics related to its potassium counterion.

Comparison with Sodium Lauryl Sulfate

-

Structural Difference: Contains a potassium ion instead of sodium

-

Cleansing Properties: The potassium ion enhances cleansing properties compared to sodium lauryl sulfate

-

Skin Irritation: Generally considered less irritating to the skin than sodium lauryl sulfate, making it suitable for personal care products where gentleness is desired

Comparison with Ammonium Lauryl Sulfate

-

Counterion: Contains potassium instead of ammonium

-

Application Profile: Both are used in similar applications, with ammonium lauryl sulfate considered milder than sodium lauryl sulfate

Comparison with Other Surfactants

| Surfactant | Key Difference from Potassium Lauryl Sulfate | Relative Mildness |

|---|---|---|

| Sodium Lauryl Sulfate | Contains sodium counterion | More irritating |

| Ammonium Lauryl Sulfate | Contains ammonium counterion | Similar to potassium lauryl sulfate |

| Sodium Lauroyl Sarcosinate | Derived from sarcosine; different chemical structure | Milder; often used for sensitive skin |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume